3,5-bis(4-bromophenyl)-4-chloro-1-(3-nitrobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-(3-nitrobenzyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-chloro-1-(3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The chloro group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted pyrazoles.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-chloro-1-(3-nitrobenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-nitrobenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole
- 3,5-bis(4-bromophenyl)-4-chloro-1-(4-nitrobenzyl)-1H-pyrazole
- 3,5-bis(4-bromophenyl)-4-chloro-1-(2-nitrobenzyl)-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-4-chloro-1-(3-nitrobenzyl)-1H-pyrazole is unique due to the specific positioning of the nitrobenzyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H14Br2ClN3O2 |
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Molecular Weight |
547.6 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-[(3-nitrophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H14Br2ClN3O2/c23-17-8-4-15(5-9-17)21-20(25)22(16-6-10-18(24)11-7-16)27(26-21)13-14-2-1-3-19(12-14)28(29)30/h1-12H,13H2 |
InChI Key |
LEGXJPQMBROCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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